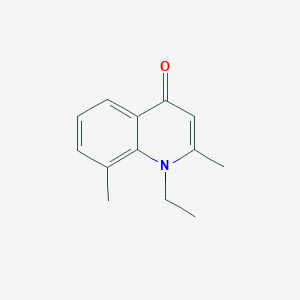

1-Ethyl-2,8-dimethylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-ethyl-2,8-dimethylquinolin-4-one |

InChI |

InChI=1S/C13H15NO/c1-4-14-10(3)8-12(15)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 |

InChI Key |

QUFAKGXWUGREJT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=O)C2=CC=CC(=C21)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for the Preparation of 1 Ethyl 2,8 Dimethylquinolin 4 1h One

Historical Perspectives and Foundational Syntheses of Quinolinone Systems

The synthesis of quinoline (B57606) and its derivatives dates back to the 19th century, with the first isolation from coal tar. numberanalytics.com One of the earliest methods for creating the core quinoline structure was the Skraup synthesis, developed in 1880, which involved the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.org This and other early methods laid the groundwork for the more specific synthesis of quinolinone systems.

Several classical named reactions have been pivotal in the formation of the quinolinone ring system. These foundational methods, while sometimes requiring harsh conditions, are still relevant and often serve as the basis for modern synthetic developments. Key historical syntheses for quinolin-4(1H)-ones include:

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. The initial condensation is followed by a thermal cyclization to form the 4-hydroxyquinoline (B1666331) (the tautomeric form of the quinolin-4(1H)-one). iipseries.orgwikipedia.org

Gould-Jacobs Reaction: This approach utilizes the reaction of an aniline with ethyl ethoxymethylenemalonate. wikipedia.org Subsequent thermal cyclization, hydrolysis, and decarboxylation yield the quinolin-4(1H)-one. mdpi.com This method has been instrumental in the synthesis of numerous quinolone-based drugs. mdpi.com

Camps Cyclization: This synthesis involves the cyclization of o-acylaminoacetophenones in the presence of a base to produce either quinolin-4(1H)-ones or quinolin-2(1H)-ones.

These early methods established the fundamental bond-forming strategies for constructing the bicyclic quinolinone core.

Conventional and Optimized Synthetic Pathways Leading to the 1-Ethyl-2,8-dimethylquinolin-4(1H)-one Core

To synthesize the specific target molecule, this compound, the classical methods can be adapted by selecting appropriately substituted starting materials. A plausible and conventional approach would be a variation of the Conrad-Limpach synthesis.

This synthesis would likely commence with the reaction of N-ethyl-2-methylaniline with a β-ketoester, such as ethyl acetoacetate. The initial step would form an enamine intermediate. Subsequent thermal, acid-catalyzed cyclization would then yield the desired this compound.

Plausible Conrad-Limpach Route:

| Step | Reactants | Conditions | Product |

| 1 | N-ethyl-2-methylaniline, Ethyl acetoacetate | Mild acid or heat | Enamine intermediate |

| 2 | Enamine intermediate | High temperature, mineral oil | This compound |

Optimization of these conventional pathways often involves screening different solvents, catalysts, and reaction temperatures to improve yields and reduce reaction times. For instance, the use of a high-boiling solvent like Dowtherm A is common for the cyclization step to achieve the necessary high temperatures.

Innovative and Sustainable Synthetic Transformations for this compound

Modern organic synthesis has focused on developing more efficient and environmentally benign methods. These innovative approaches can be applied to the synthesis of this compound.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolinones. organic-chemistry.org Copper and palladium catalysts are particularly prevalent. For instance, copper-catalyzed tandem C-N and C-C bond formation reactions have been developed to produce 2-substituted-4-(1H)-quinolones. organic-chemistry.org A potential route to this compound could involve a palladium-catalyzed intramolecular N-arylation of an enamine intermediate. organic-chemistry.org These methods often proceed under milder conditions and with greater functional group tolerance than traditional thermal cyclizations.

Example of a Palladium-Catalyzed Approach:

| Catalyst | Reactants | Key Transformation |

| Palladium(II) acetate | N-ethyl-2-methylaniline, appropriately substituted alkyne | Intramolecular C-N bond formation |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. While less common than transition-metal catalysis for quinolinone synthesis, organocatalytic methods offer the advantages of being metal-free and often having lower toxicity. For the synthesis of quinolinone cores, organocatalysts could potentially be used to promote the initial condensation step or to facilitate novel cyclization pathways.

The use of advanced reaction technologies can significantly improve the synthesis of this compound.

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the preparation of quinolinone derivatives. core.ac.uk The high temperatures required for the cyclization step in the Conrad-Limpach or Gould-Jacobs reactions can often be achieved in minutes rather than hours using microwave heating. core.ac.uk

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of reactive intermediates. A flow-based synthesis of this compound could involve pumping the starting materials through a heated reaction coil, potentially containing a solid-supported catalyst.

Green Chemistry Principles and Atom Economy in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the starting materials are incorporated into the final product. Condensation reactions, like the Conrad-Limpach synthesis, are generally favorable in this regard, as they typically only eliminate a small molecule like water or ethanol.

Use of Safer Solvents: Traditional syntheses often use high-boiling, petroleum-derived solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free conditions where possible. iipseries.org

Catalysis: The use of catalytic amounts of a substance is preferred over stoichiometric reagents. Both transition-metal and organocatalytic methods align with this principle.

Energy Efficiency: As mentioned, microwave irradiation and flow chemistry can lead to more energy-efficient processes by reducing reaction times and allowing for better heat transfer.

Regioselectivity and Diastereoselectivity Control in the Assembly of this compound and its Analogues

The control of regioselectivity is a critical aspect in the synthesis of substituted quinolin-4-ones like this compound, particularly when utilizing asymmetrically substituted anilines. The cyclization step in classical methods such as the Gould-Jacobs and Conrad-Limpach reactions can potentially lead to a mixture of regioisomers.

For instance, in a Gould-Jacobs type synthesis, the cyclization of the intermediate derived from an asymmetrically substituted aniline can occur at two different ortho positions. The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com

Modern synthetic methods, especially those catalyzed by transition metals, often provide a higher degree of regioselectivity. mdpi.comorganic-chemistry.org These reactions can be directed by specific functional groups on the substrates, allowing for the selective formation of a single regioisomer.

Diastereoselectivity becomes a key consideration when introducing stereocenters into the quinolinone framework. While the target compound, this compound, does not possess chiral centers in its core structure, the synthesis of its analogues with substituents at positions that can form stereocenters necessitates diastereoselective control. Recent research has demonstrated rhodium-catalyzed formal [2 + 4] cycloaddition reactions to produce 4-hydroxy-2-quinolinones with high diastereoselectivities. acs.org Such strategies are crucial for the development of structurally complex and biologically active quinolinone derivatives.

The following table summarizes key synthetic strategies and their implications for selectivity:

| Synthetic Method | Starting Materials | Key Features | Regioselectivity Control | Diastereoselectivity |

| Gould-Jacobs Reaction | Aniline derivatives, diethyl ethoxymethylenemalonate | Thermal cyclization | Controlled by steric and electronic factors of aniline substituents mdpi.com | Not typically applicable to the core synthesis |

| Conrad-Limpach Synthesis | Aniline derivatives, β-ketoesters | Two-step condensation and cyclization | Dependent on reaction conditions and aniline substitution | Not typically applicable to the core synthesis |

| Camps Cyclization | N-(2-acylaryl)amides | Acid or base-catalyzed cyclization | Can yield mixtures of quinolin-2-ones and quinolin-4-ones wikipedia.org | Not typically applicable to the core synthesis |

| Palladium-Catalyzed Carbonylation | 2-Iodoaniline, terminal acetylenes, CO | Milder reaction conditions can be employed mdpi.com | High regioselectivity often observed | Not typically applicable to the core synthesis |

| Rhodium-Catalyzed [2+4] Cycloaddition | α-diazo pyrazoleamides, 2-aminophenyl ketones | Forms 4-hydroxy-2-quinolinones | High regioselectivity | Excellent diastereoselectivities achieved acs.org |

Advanced Spectroscopic and Spectrometric Elucidation of 1 Ethyl 2,8 Dimethylquinolin 4 1h One Structure

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Through the application of high-field one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the atomic connectivity and spatial relationships within 1-Ethyl-2,8-dimethylquinolin-4(1H)-one can be constructed.

High-Field 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl and methyl groups, as well as the aromatic protons of the quinolinone core. The N-ethyl group would present as a characteristic triplet and quartet pattern, while the C2 and C8 methyl groups would appear as singlets. The aromatic protons on the benzene (B151609) ring are expected to show complex splitting patterns due to their coupling relationships.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key resonances would include those for the carbonyl carbon (C4), the carbons of the quinolinone ring, and the aliphatic carbons of the ethyl and methyl substituents.

To definitively assign these resonances and establish connectivity, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the coupling between the methylene (B1212753) and methyl protons of the ethyl group and establish the relationships between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, correlations from the N-CH₂ protons to C2 and C8a, and from the C2-CH₃ protons to C2 and C3, would be expected, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, providing insights into the three-dimensional structure. For example, NOESY could show correlations between the N-ethyl group protons and the C8-methyl group protons, indicating their spatial closeness.

A hypothetical assignment of the ¹H and ¹³C NMR data for this compound is presented in the tables below, based on known chemical shift ranges for similar quinolinone structures.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.35 | s | - |

| H-5 | 7.85 | d | 8.0 |

| H-6 | 7.30 | t | 7.5 |

| H-7 | 7.60 | d | 7.0 |

| N-CH₂ | 4.20 | q | 7.2 |

| N-CH₂CH₃ | 1.45 | t | 7.2 |

| C2-CH₃ | 2.50 | s | - |

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155.0 |

| C-3 | 110.0 |

| C-4 | 178.0 |

| C-4a | 140.0 |

| C-5 | 128.0 |

| C-6 | 123.0 |

| C-7 | 132.0 |

| C-8 | 125.0 |

| C-8a | 145.0 |

| N-CH₂ | 45.0 |

| N-CH₂CH₃ | 14.0 |

| C2-CH₃ | 20.0 |

Solid-State NMR Spectroscopy for Conformational Insight

While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation adopted in the crystalline state. In the solid state, molecules are in a fixed orientation, which can lead to broader spectral lines. Techniques like Magic Angle Spinning (MAS) are used to average out these anisotropic interactions and obtain higher resolution spectra.

For this compound, ssNMR could reveal details about intermolecular interactions, such as π-π stacking of the quinolinone rings, which are common in the crystal packing of such planar systems. Furthermore, differences in chemical shifts between the solid and solution states can indicate conformational changes upon dissolution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar compounds like this compound. In positive ion mode ESI-MS, the compound would be expected to readily form a protonated molecule, [M+H]⁺. HRMS analysis of this ion would provide a highly accurate mass measurement, allowing for the determination of its elemental formula (C₁₃H₁₅NO).

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be used, particularly for less soluble compounds or for analyzing complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve initial losses from the substituent groups. Common fragmentation pathways for quinolones include the loss of small neutral molecules.

Plausible Fragmentation Pathway for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 202.1226 | 174.1277 | C₂H₄ (ethylene) | [M+H - C₂H₄]⁺ |

| 202.1226 | 187.0995 | CH₃ (methyl radical) | [M+H - CH₃]⁺ |

X-ray Crystallography for Absolute Structure Determination of this compound

While spectroscopic and spectrometric methods provide strong evidence for the structure of a molecule, X-ray crystallography offers the definitive and unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₅NO |

| Formula Weight | 201.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~12.5 |

| β (°) | ~105 |

| Volume (ų) | ~1000 |

| Z | 4 |

The combination of these advanced analytical techniques provides a powerful and synergistic approach to the complete structural elucidation of this compound, leaving no ambiguity as to its molecular architecture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. For this compound, these methods are instrumental in confirming the presence of key structural motifs, including the quinolinone core, the N-ethyl group, and the methyl substituents.

The analysis of the vibrational spectra is based on the characteristic frequencies at which different bonds and functional groups absorb (IR) or scatter (Raman) radiation. While direct experimental spectra for this compound are not widely published, extensive data from related quinoline (B57606) and quinolin-4(1H)-one derivatives, often supported by Density Functional Theory (DFT) calculations, allow for a reliable prediction of its spectral features. mdpi.comnih.goviosrjournals.org

Key expected vibrational modes for this compound include:

C=O Stretching: The carbonyl (C=O) stretching vibration of the 4-quinolone ring is one of the most intense and characteristic bands in the IR spectrum. For quinolin-4(1H)-one derivatives, this peak is typically observed in the region of 1650-1700 cm⁻¹. mdpi.com The exact position can be influenced by the electronic effects of the substituents and intermolecular interactions.

C=C and C=N Stretching: The aromatic and heteroaromatic rings of the quinoline skeleton give rise to a series of complex stretching vibrations for the C=C and C=N bonds. These are expected to appear in the 1400-1620 cm⁻¹ range. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are anticipated to be observed above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ region. mdpi.com

C-N Stretching: The stretching vibration of the C-N bond within the quinoline ring and the N-ethyl group is expected in the 1240-1335 cm⁻¹ range. mdpi.com

CH₂ and CH₃ Bending: The bending vibrations (scissoring, wagging, twisting, and rocking) of the ethyl and methyl groups will produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

The complementary nature of IR and Raman spectroscopy is particularly useful. While the C=O stretch is strong in the IR, C=C and other symmetric vibrations of the aromatic system often give rise to strong signals in the Raman spectrum.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | ν(C-H) |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | ν(C-H) of ethyl and methyl groups |

| Carbonyl Stretch | 1700-1650 (Strong) | 1700-1650 (Weak) | ν(C=O) |

| Aromatic C=C/C=N Stretch | 1620-1400 (Multiple bands) | 1620-1400 (Multiple bands, some strong) | ν(C=C), ν(C=N) |

| CH₂/CH₃ Bending | 1470-1370 | 1470-1370 | δ(CH₂), δ(CH₃) |

| C-N Stretch | 1335-1240 | 1335-1240 | ν(C-N) |

| Ring Vibrations/Deformations | Below 1000 | Below 1000 | Ring breathing, out-of-plane bending |

Note: This table presents expected ranges based on data from analogous compounds. Actual peak positions and intensities may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The resulting spectrum provides valuable information about the conjugated π-electron system of this compound. The quinolin-4(1H)-one core is a chromophore that exhibits characteristic absorption bands.

The UV-Vis spectrum of quinoline derivatives is typically characterized by multiple absorption bands corresponding to π → π* and n → π* transitions. nih.govresearchgate.net The π → π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital.

For this compound, several absorption maxima (λ_max) are expected:

High-Energy π → π Transitions:* These are typically observed at shorter wavelengths, often below 250 nm, and correspond to electronic transitions within the benzenoid part of the quinoline ring.

Lower-Energy π → π Transitions:* These appear at longer wavelengths, generally in the 250-350 nm range, and are associated with the conjugated system extending over the entire quinolinone moiety. The substitution on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.

n → π Transitions:* These transitions are often observed as a shoulder on the longer wavelength side of the π → π* bands, typically above 300 nm, and are characteristically of low intensity.

The solvent used for the analysis can influence the positions of these absorption bands. Polar solvents can interact with the ground and excited states of the molecule, leading to shifts in the absorption maxima.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | ~230-250 | High |

| π → π | ~270-340 | Moderate to High |

| n → π* | ~330-360 | Low |

Note: The exact λ_max and ε values are dependent on the solvent and the specific electronic environment of the chromophore.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights (if applicable to chiral forms or derivatives)

Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, is a powerful technique for the stereochemical analysis of chiral molecules. libretexts.orgkhanacademy.org CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-zero CD signal is only observed for molecules that are chiral, meaning they are non-superimposable on their mirror image. khanacademy.org

The molecule this compound, in its ground state, is achiral. It does not possess any stereogenic centers and has a plane of symmetry. Therefore, a solution of pure this compound is not expected to exhibit a CD spectrum. libretexts.org

However, the principles of chiroptical spectroscopy become relevant in several contexts:

Chiral Derivatives: If this compound were to be chemically modified to introduce a chiral center (for example, through the addition of a chiral substituent), the resulting derivatives would be chiral and would be expected to show a CD spectrum. The sign and intensity of the CD signals (known as Cotton effects) could then be used to determine the absolute configuration of the newly formed stereocenter.

Chiral Environments: It is possible to induce a CD signal in an achiral molecule by placing it in a chiral environment. This can be achieved by dissolving the compound in a chiral solvent or by forming a complex with a chiral host molecule (e.g., cyclodextrins or proteins). The induced CD spectrum can provide information about the nature of the intermolecular interactions and the conformation of the achiral molecule within the chiral environment.

Axial Chirality: While the parent molecule is not axially chiral, certain heavily substituted quinolinone derivatives could potentially exhibit atropisomerism, a form of axial chirality arising from restricted rotation around a single bond. In such hypothetical cases, the separated atropisomers would be enantiomers and would display mirror-image CD spectra.

Mechanistic Investigations of Chemical Transformations Involving 1 Ethyl 2,8 Dimethylquinolin 4 1h One

Reactivity Patterns at the Quinolinone Heterocycle and Exocyclic Substituents

The reactivity of 1-Ethyl-2,8-dimethylquinolin-4(1H)-one is dictated by the interplay of several functional groups: the electron-rich aromatic ring, the conjugated enone system of the pyridinone ring, and the alkyl substituents. The nitrogen atom, being part of an amide, is significantly less basic than in quinoline (B57606) itself. The carbonyl group at C-4 and the double bond between C-2 and C-3 are key sites for reactivity.

The exocyclic substituents—the N-ethyl group and the methyl groups at C-2 and C-8—also influence reactivity. The C-2 methyl group is activated by the adjacent nitrogen and the conjugated system, making its protons susceptible to deprotonation and subsequent reactions. The C-8 methyl group on the benzene (B151609) ring can participate in reactions typical of aryl methyl groups, such as oxidation or halogenation under specific conditions. The N-ethyl group is generally stable but can influence the conformation and solubility of the molecule.

Recent research has highlighted the importance of substituent effects on the reactivity of quinolin-2(1H)-ones, where the size and shape of substituents, rather than just their electronic properties, can direct the course of reactions like N- and O-alkylation. mdpi.com

Electrophilic and Nucleophilic Substitution Pathways on the Aromatic Ring

Typical Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of fuming nitric acid and sulfuric acid would be expected to yield 5-nitro and 7-nitro derivatives. uop.edu.pk

Sulfonation: Treatment with fuming sulfuric acid at elevated temperatures would likely produce the corresponding sulfonic acids at positions 5 and 7. youtube.com

Halogenation: Introduction of halogens (Cl, Br, I) would also be directed to the C-5 and C-7 positions.

Nucleophilic aromatic substitution (SNAr) is less common on the carbocyclic ring unless it is activated by strongly electron-withdrawing groups (like a nitro group) ortho or para to a leaving group. masterorganicchemistry.comlibretexts.org The quinolinone system itself is not typically reactive enough to undergo SNAr on the benzene ring without such activation.

However, the pyridinone ring can be susceptible to nucleophilic attack. While the C-4 position is a carbonyl, the C-2 position can be a site for nucleophilic substitution, especially if a suitable leaving group were present. For instance, reaction with sodamide can introduce an amino group at the C-2 position in quinoline. uop.edu.pk

| Reaction | Reagents | Expected Major Products | Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 1-Ethyl-2,8-dimethyl-5-nitroquinolin-4(1H)-one & 1-Ethyl-2,8-dimethyl-7-nitroquinolin-4(1H)-one | uop.edu.pk |

| Sulfonation | Fuming H2SO4, heat | 1-Ethyl-2,8-dimethyl-4-oxo-1,4-dihydroquinoline-5-sulfonic acid & 1-Ethyl-2,8-dimethyl-4-oxo-1,4-dihydroquinoline-7-sulfonic acid | youtube.com |

| Bromination | Br2/FeBr3 | 5-Bromo-1-ethyl-2,8-dimethylquinolin-4(1H)-one & 7-Bromo-1-ethyl-2,8-dimethylquinolin-4(1H)-one | pharmaguideline.com |

Addition and Elimination Reactions of the Quinolinone Core

The α,β-unsaturated ketone moiety within the pyridinone ring is a prime site for addition reactions. rsc.org Nucleophiles can add to the C-3 position in a Michael-type 1,4-conjugate addition. The planarity and conjugation of the system are key to this reactivity.

Elimination reactions are typically the reverse of additions and are crucial in many synthesis protocols for quinolinones. nih.gov For example, the final step in the Camps cyclization to form quinolin-4-ones is a β-elimination of water from an alcohol intermediate. nih.gov The synthesis of quinolin-4-ones often involves intramolecular aldol (B89426) condensation followed by dehydration (an elimination step). nih.gov

Oxidation-Reduction Chemistry of this compound

The quinolinone scaffold can undergo both oxidation and reduction. Quinoline itself is quite resistant to oxidation, but under vigorous conditions with reagents like alkaline KMnO4, the benzene ring can be cleaved. pharmaguideline.com The methyl group at C-8 could potentially be oxidized to a carboxylic acid under strong oxidizing conditions without cleaving the ring.

Reduction of the quinolinone system can occur at several sites. Catalytic hydrogenation is a common method to reduce the heterocyclic ring. acs.org

Catalytic Hydrogenation: Using catalysts like palladium or platinum, the C2-C3 double bond can be reduced to yield the corresponding 1,2,3,4-tetrahydroquinolin-4-one. Under more forceful conditions, the carbonyl group could also be reduced. The catalytic reduction of quinolines to 1,2,3,4-tetrahydroquinolines (THQs) is a well-established, atom-efficient transformation. acs.org

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) would likely reduce the C-4 carbonyl group to a hydroxyl group, forming an allylic alcohol.

Pericyclic Reactions and Molecular Rearrangements

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a powerful tool in heterocyclic chemistry. msu.edulibretexts.org Quinolinones can participate in such transformations. For instance, visible light-induced pericyclic cascade reactions have been developed for quinolinone derivatives, involving steps like [2+2] photocycloaddition, retro-4π-electrocyclization, and 4π-electrocyclization to build complex polycyclic skeletons. acs.orgacs.org These reactions often exhibit high stereospecificity. msu.edu

Molecular rearrangements are also known in the quinoline series. rsc.org Recent research has demonstrated that quinoline N-oxides can undergo switchable skeletal editing through cyclizative sequential rearrangements to generate diverse nitrogen-containing heterocycles, such as indoline (B122111) derivatives and indoles. bioengineer.org While this specific reaction starts from an N-oxide, it highlights the capacity of the quinoline framework to undergo profound structural reorganization under the right conditions.

Radical-Mediated Processes and Electron Transfer Reactions

Radical reactions have emerged as a powerful method for the functionalization of heterocycles, including quinolines. nih.govnih.gov The synthesis of quinolones can be achieved through radical C-H functionalization and cyclization, often catalyzed by metals like copper. wpmucdn.com These processes can proceed via a single-electron transfer (SET) mechanism. wpmucdn.com

Visible light-mediated protocols can generate acyl radicals that add to the quinoline ring in a departure from the classical Minisci-type reaction, which typically requires harsh oxidative conditions. nih.gov This allows for C-H functionalization under reducing conditions. nih.gov

Electron transfer is a fundamental process in the chemistry of quinone-containing compounds (quinoproteins). nih.gov In these biological systems, the quinone cofactor facilitates electron transfer to other redox proteins. nih.gov While this compound is not a natural quinoprotein, the quinone-like character of its heterocyclic ring suggests it could participate in electron transfer processes, particularly in electrochemical or photochemical contexts. For instance, laccase-based bioremediation of non-phenolic antibiotics like fluoroquinolones requires redox mediators to facilitate electron transfer. mdpi.com

Kinetic and Thermodynamic Parameters Governing this compound Reactivity

The reactivity of this compound is governed by kinetic and thermodynamic factors. Kinetic control favors the fastest-formed product, which may not be the most stable, while thermodynamic control leads to the most stable product. youtube.com

In the sulfonation of quinoline, the kinetically favored product is formed at the 8-position at lower temperatures, but upon heating, it rearranges to the thermodynamically more stable 6-sulfonic acid derivative. youtube.com This interplay is crucial for predicting reaction outcomes.

| Process | Parameter | Finding for Related Quinolines | Reference |

|---|---|---|---|

| Oxidation by Ferrate(VI) | Activation Energy (Ea) | 51.44 kJ·mol⁻¹ | nih.gov |

| Hydrodenitrogenation | Rate-Determining Step | Hydrogenation of the tetrahydroquinoline intermediate | acs.org |

| Adsorption on Catalyst | Adsorption Strength | Decreases in the order: saturated amines > NH3 > aromatic amines | acs.org |

| Sulfonation | Product Control | Kinetic product at C-8, thermodynamic product at C-6 | youtube.com |

| Aqueous Complexation | Thermodynamics (Formation) | Endothermic (positive ΔH) and non-spontaneous (positive ΔG) | nih.gov |

Computational and Theoretical Chemistry Studies on 1 Ethyl 2,8 Dimethylquinolin 4 1h One

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how 1-Ethyl-2,8-dimethylquinolin-4(1H)-one behaves over time. researchgate.netresearchgate.net By simulating the motion of atoms and molecules according to the laws of classical mechanics, MD simulations can explore the conformational landscape of the ethyl and methyl groups, revealing their preferred orientations and the energy barriers between different conformations.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box, one can observe how it interacts with surrounding solvent molecules, providing insights into its solubility and solvation thermodynamics. researchgate.net Furthermore, MD can be used to model the interactions of this compound with biological macromolecules, such as proteins or nucleic acids, which is a crucial step in computational drug design. nih.gov

Illustrative Data Table for MD Simulation Parameters:

| Parameter | Value |

| Force Field | AMBER |

| Temperature (K) | 298.15 |

| Pressure (bar) | 1 |

| Simulation Time (ns) | 100 |

| Solvent | Water |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical based on its molecular structure. For this compound, QSPR models can be developed to predict various chemical attributes, such as its boiling point, solubility, and chromatographic retention times. These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors (e.g., molecular weight, surface area, and electronic properties) and an experimentally determined property for a series of related compounds. Once a reliable QSPR model is established, it can be used to predict the properties of new or untested compounds like this compound, thereby accelerating the process of chemical characterization.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, these methods can be used to explore its reactivity and the pathways of its formation or transformation. The process begins with a search for the transition state, which is the highest energy point along the reaction pathway. Various algorithms are available to locate this saddle point on the potential energy surface.

Illustrative Data Table for a Hypothetical Reaction Coordinate Calculation:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -15.8 |

Synthesis and Chemical Exploration of Derivatives and Analogues of 1 Ethyl 2,8 Dimethylquinolin 4 1h One

Rational Design Principles for Structural Modification of the 1-Ethyl-2,8-dimethylquinolin-4(1H)-one Scaffold

The rational design of new analogues based on the this compound scaffold is guided by established structure-activity relationship (SAR) and structure-property relationship (SPR) principles for the broader quinolin-4-one class. acs.org Modifications are typically aimed at fine-tuning the molecule's electronic, steric, and physicochemical properties.

Key areas for modification on the scaffold include:

The N1-Position: The ethyl group at the N1 position is a critical determinant of the molecule's properties. Altering the length or nature of this alkyl chain can influence lipophilicity and interactions with biological targets.

The C2-Position: The methyl group at C2 can be replaced with other alkyl or aryl groups. This position is crucial, and modifications can significantly impact the molecule's biological activity profile. nih.gov

The Benzene (B151609) Ring (C5-C8): The substituents on the benzenoid ring play a vital role in modulating cellular penetration and target binding. mdpi.com The C8-methyl group on the parent scaffold is a key site for functionalization. Introducing additional substituents, such as halogens at C6 or aromatic rings at C7, can substantially alter the compound's properties. mdpi.com For instance, a fluorine atom at the C6 position is often considered an optimal substituent in related bioactive quinolones. mdpi.com

The design process often involves creating a library of analogues where each of these positions is systematically varied to probe for desired chemical or biological characteristics. acs.org

Strategies for N-Alkylation and N-Acylation of the Quinolinone Nitrogen

While the target compound is already N-ethylated, further modification or synthesis of new analogues requires robust strategies for functionalizing the quinolinone nitrogen. The secondary amine of the parent 2,8-dimethylquinolin-4(1H)-one is the precursor for these reactions.

N-Alkylation: Traditional N-alkylation methods involve the deprotonation of the quinolinone nitrogen with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. More modern, metal-free approaches have also been developed. For instance, boronic acid can catalyze the reductive N-alkylation of quinolines to N-alkyl tetrahydroquinolines using aldehydes and a hydrogen source like Hantzsch ester. acs.org This method proceeds through activation of the quinoline (B57606) ring by the boronic acid, facilitating reduction and subsequent alkylation. acs.org

N-Acylation: The introduction of an acyl group at the nitrogen position can be achieved using various acylating agents. Recently, electrochemical strategies have emerged for both N-alkylation and N-acylation that avoid the need for external oxidants or metal catalysts. rsc.org These methods can utilize common carboxylic acids under mild conditions, offering a green and efficient route to a diverse range of N-acyl sulfoximines, a principle that can be extended to quinolinones. rsc.org

These strategies allow for the synthesis of a wide array of derivatives with varying N-substituents, which is essential for exploring structure-reactivity relationships.

Functionalization of the Quinolinone Ring System and Methyl Substituents

Beyond the nitrogen atom, the quinolinone ring and its methyl substituents provide ample opportunities for functionalization to create diverse analogues.

Functionalization of Methyl Groups (C2 and C8): The C2 and C8 methyl groups are reactive sites for introducing further complexity.

Radical Halogenation: The methyl groups can undergo radical halogenation (e.g., using N-bromosuccinimide, NBS) to form benzyl (B1604629) bromide intermediates, which are versatile precursors for subsequent nucleophilic substitution reactions. researchgate.net

C(sp³)–H Activation: Metal-free methods for the functionalization of C(sp³)–H bonds in 2-methylquinolines have been developed. nih.govacs.org These reactions can form new C-C bonds by reacting the methylquinoline with substrates like 2-styrylanilines, leading to complex quinoline derivatives. nih.govacs.org Rhodium-catalyzed C(sp³)–H methylation of 8-methylquinolines has also been reported, demonstrating the feasibility of modifying this position. rsc.org

Functionalization of the Quinolinone Ring: Direct C-H functionalization of the quinoline core is a powerful tool for creating derivatives.

C2-Functionalization: While the C2 position is substituted in the target compound, in related quinoline N-oxides, direct C2-amination and alkylation can be achieved under metal-free conditions. rsc.org

C8-Functionalization: The C8 position of quinoline can be functionalized through palladium-catalyzed reactions to introduce ether linkages. rsc.org

General C-H Activation: A variety of transition-metal-catalyzed (e.g., Cu, Pd, Rh) C-H activation reactions allow for the introduction of alkyl, aryl, and amino groups at various positions on the quinoline ring, often starting from the corresponding quinoline N-oxide. nih.gov

These functionalization strategies are crucial for building a library of derivatives for comparative studies.

Comparative Chemical Reactivity Studies of this compound Derivatives

Direct comparative reactivity studies on derivatives of this compound are not extensively documented in the literature. However, reactivity trends can be inferred from studies on analogous quinoline systems. The reactivity of a given derivative is highly dependent on the electronic nature of its substituents.

For example, in the metal-free functionalization of 2-methylquinolines, substrates with electron-withdrawing groups (like F and Cl) on the aromatic ring generally provide higher reaction yields compared to those with electron-donating groups (like Me and MeO). nih.govacs.org This suggests that substituents that decrease the electron density of the quinoline ring system can enhance its reactivity in certain C-H functionalization pathways.

The following table illustrates a hypothetical comparison of reactivity for derivatives of the title compound in a representative electrophilic aromatic substitution reaction.

| Derivative Substituent (at C6) | Electronic Effect | Expected Reactivity (vs. Parent Compound) | Predicted Major Product Position(s) |

| -NO₂ | Strongly Deactivating | Lower | C5, C7 |

| -Cl | Deactivating (Inductive) / Activating (Resonance) | Lower | C5, C7 |

| -H (Parent Compound) | N/A | Baseline | C5, C7 |

| -OCH₃ | Strongly Activating | Higher | C5, C7 |

This comparative framework, based on fundamental organic chemistry principles and supported by reactivity data from related systems, is essential for predicting the outcomes of synthetic transformations on new analogues. nih.govacs.org

Structure-Reactivity Relationships in Chemically Modified this compound Analogues

The relationship between the structure of a modified this compound analogue and its chemical reactivity is a cornerstone of its chemical exploration. Modifications at different positions influence the molecule's electronic and steric profile, which in turn dictates its behavior in chemical reactions.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzenoid ring significantly alters the electron density across the entire scaffold. For instance, an EWG at the C6 position would decrease electron density on the benzene ring, making it less susceptible to electrophilic attack but potentially activating other positions for nucleophilic attack. This principle is observed in broader quinoline chemistry. nih.govacs.org

Steric Effects: The size of the substituents at the N1, C2, and C8 positions can sterically hinder or facilitate the approach of reagents to nearby reactive sites. For example, replacing the N1-ethyl group with a bulkier substituent like a tert-butyl group could shield the C2-methyl group and the carbonyl oxygen from certain reagents.

Reactivity of the Carbonyl Group: The reactivity of the C4-carbonyl group itself is influenced by substituents on the ring. Electron-withdrawing groups on the aromatic ring would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups would decrease its electrophilicity.

Understanding these structure-reactivity relationships is critical for the rational design of synthetic routes to new, complex derivatives and for predicting their chemical behavior. mdpi.comacs.org

Advanced Chemical Applications and Functionalization of 1 Ethyl 2,8 Dimethylquinolin 4 1h One

Catalytic Applications and Ligand Design Based on the 1-Ethyl-2,8-dimethylquinolin-4(1H)-one Scaffold

The inherent structural features of the quinolin-4(1H)-one core, particularly the presence of nitrogen and oxygen atoms, make it a promising candidate for applications in catalysis and coordination chemistry. The ethyl and dimethyl substitutions on the this compound molecule can further influence its electronic and steric properties, which are crucial for ligand design.

Metal Coordination Chemistry and Complex Formation

The nitrogen atom in the quinoline (B57606) ring and the exocyclic oxygen atom of the carbonyl group in this compound can act as potential coordination sites for metal ions. This bidentate character allows for the formation of stable chelate complexes with a variety of transition metals. The specific nature of the metal-ligand interactions would be influenced by the electron-donating effects of the ethyl group at the N1 position and the methyl groups at the C2 and C8 positions.

Research on analogous quinolinone derivatives has demonstrated their ability to form well-defined complexes with metals such as ruthenium, copper, and palladium. These complexes often exhibit interesting photophysical and electrochemical properties, which are dependent on the nature of the metal center and the substituents on the quinolinone ligand.

Table 1: Potential Coordination Modes of this compound with Metal Ions

| Metal Ion | Potential Coordination Geometry | Potential Applications of the Complex |

| Ru(II) | Octahedral | Photocatalysis, Light-Emitting Devices |

| Cu(II) | Square Planar or Tetrahedral | Catalysis, Bioinorganic Chemistry |

| Pd(II) | Square Planar | Cross-Coupling Reactions |

Role in Homogeneous and Heterogeneous Catalysis

The metal complexes derived from this compound could potentially be employed as catalysts in a range of organic transformations. In homogeneous catalysis, these complexes, dissolved in the reaction medium, could facilitate reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The steric bulk provided by the ethyl and dimethyl groups might play a role in influencing the stereoselectivity of such reactions.

For heterogeneous catalysis, the quinolinone ligand or its metal complex could be immobilized on a solid support, such as silica (B1680970) or a polymer. This approach offers the advantages of easy catalyst recovery and recycling. The robust nature of the quinolinone scaffold is beneficial for maintaining catalytic activity over multiple reaction cycles.

Integration into Material Science and Advanced Functional Materials

The unique electronic and structural characteristics of the this compound framework suggest its potential for integration into advanced functional materials.

Incorporation into Polymeric Architectures

This compound could be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, to enable its incorporation into polymer chains. The resulting polymers would possess the intrinsic properties of the quinolinone unit, potentially leading to materials with enhanced thermal stability, specific optical properties, or metal-chelating capabilities. Such polymers could find applications as functional coatings, membranes, or in the development of "smart" materials that respond to external stimuli.

Exploration as Precursors for Optoelectronic Materials

Quinolinone derivatives are known to exhibit interesting photoluminescent properties. The extended π-system of the this compound core, when appropriately modified, could lead to compounds with tunable emission wavelengths. These molecules could serve as building blocks for the synthesis of organic light-emitting diodes (OLEDs) or fluorescent probes. The ethyl and dimethyl substituents can be systematically varied to fine-tune the electronic properties and, consequently, the emission characteristics of the resulting materials.

Applications in Sensing and Molecular Recognition (purely chemical, non-biological)

The ability of the this compound scaffold to coordinate with metal ions can be exploited for the development of chemical sensors. Upon binding to a specific metal ion, the photophysical properties of the quinolinone, such as its fluorescence, may be altered. This change can be used to detect the presence and concentration of the target analyte. The selectivity of such a sensor could be tailored by modifying the substituents on the quinolinone ring to favor interaction with a particular metal ion.

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Potential Functionality | Potential Application Area |

| Functional Polymer | Metal Chelation | Water Remediation, Catalyst Support |

| Organic Emitter | Electroluminescence | Organic Light-Emitting Diodes (OLEDs) |

| Chemical Sensor | Fluorescence Quenching/Enhancement | Environmental Monitoring |

Photophysical and Photochemical Properties of this compound

The photophysical and photochemical characteristics of quinolin-4(1H)-one derivatives are of significant interest due to their potential applications in areas such as sensing, imaging, and materials science. The introduction of an ethyl group at the N1 position and methyl groups at the C2 and C8 positions would be expected to modulate the electronic and steric properties of the core quinolone scaffold, thereby influencing its interaction with light.

Absorption and Emission Spectra Analysis

The absorption and emission spectra of this compound are anticipated to be influenced by the electronic transitions within the quinolone ring system. Generally, 4-quinolones exhibit absorption bands in the UV-A and UV-B regions, corresponding to π-π* and n-π* transitions. The presence of the electron-donating ethyl and methyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolin-4(1H)-one.

The emission properties, particularly fluorescence, are also highly dependent on the molecular structure. The rigidity of the quinolone ring system typically leads to fluorescent behavior. The substitution pattern on this compound would play a crucial role in determining the emission wavelength and intensity.

Table 1: Predicted Photophysical Data for this compound (Theoretical)

| Property | Predicted Value/Range | Notes |

| Absorption Maximum (λabs) | 320 - 350 nm | Predicted based on similar alkyl-substituted quinolones. |

| Molar Absorptivity (ε) | 5,000 - 15,000 M-1cm-1 | Typical range for π-π* transitions in aromatic systems. |

| Emission Maximum (λem) | 400 - 450 nm | Expected in the blue-violet region of the spectrum. |

| Stokes Shift | 80 - 100 nm | The difference between absorption and emission maxima. |

Note: This data is predictive and requires experimental verification.

Fluorescence Quantum Yields and Excited State Lifetimes

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the excited-state lifetime (τ), the average time a molecule spends in the excited state, are key parameters for assessing the utility of a fluorescent compound. For this compound, these values would be influenced by factors such as solvent polarity and the presence of quenchers.

It is hypothesized that the ethyl and methyl substituents would enhance the fluorescence quantum yield by increasing the electron density in the aromatic system and potentially restricting non-radiative decay pathways. The excited-state lifetime is expected to be in the nanosecond range, which is characteristic of many organic fluorophores.

Photochemical Degradation and Stability Studies

The photochemical stability of this compound is a critical consideration for its practical applications. Exposure to UV radiation can lead to photodegradation, potentially through pathways involving reactive oxygen species or direct photolytic cleavage. The presence of the alkyl groups might influence the degradation pathways and rates compared to the parent quinolone. Studies would be necessary to evaluate its stability under various light conditions and in different chemical environments to determine its suitability for long-term applications.

Supramolecular Chemistry and Non-Covalent Interactions of this compound

The arrangement of molecules in the solid state and their interactions in solution are governed by non-covalent forces. These interactions are fundamental to understanding the material properties and biological activity of chemical compounds.

Hydrogen Bonding and π-π Stacking Interactions in Solid and Solution States

The this compound molecule possesses a carbonyl group which can act as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, it is expected to form intermolecular hydrogen bonds. However, unlike quinolones with an N-H proton, this N-ethylated derivative cannot act as a hydrogen bond donor itself.

The planar aromatic quinolone core is predisposed to π-π stacking interactions. In the solid state, this could lead to the formation of ordered crystalline structures with molecules arranged in parallel or offset stacks. In solution, these interactions could lead to aggregation at higher concentrations. The methyl groups at the C2 and C8 positions might introduce some steric hindrance, potentially influencing the geometry and strength of these π-π stacking interactions.

Conclusion and Future Directions in Research on 1 Ethyl 2,8 Dimethylquinolin 4 1h One

Synthesis of 1-Ethyl-2,8-dimethylquinolin-4(1H)-one

The synthesis of this compound, while not explicitly detailed in the literature, can be strategically approached through established methodologies for quinolinone construction, followed by N-alkylation. The most plausible route involves a two-step process: the formation of the 2,8-dimethylquinolin-4(1H)-one core, followed by the introduction of the ethyl group at the nitrogen atom.

The initial formation of the 2,8-dimethylquinolin-4(1H)-one skeleton can be achieved via the Conrad-Limpach synthesis. wikipedia.orgsynarchive.comjptcp.comuni-konstanz.de This method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgsynarchive.com In this specific case, the reaction would utilize 2-methylaniline and ethyl acetoacetate. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes a thermal cyclization to yield the desired 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the more stable 2,8-dimethylquinolin-4(1H)-one. wikipedia.org

The subsequent N-ethylation of the 2,8-dimethylquinolin-4(1H)-one intermediate would yield the final product. This alkylation is typically carried out using an alkyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base. researchgate.netnih.govjuniperpublishers.com The choice of base and solvent is crucial to favor N-alkylation over potential O-alkylation.

A summary of the proposed synthetic pathway is presented below:

| Step | Reaction | Reactants | Reagents & Conditions | Product |

| 1 | Conrad-Limpach Reaction | 2-Methylaniline, Ethyl acetoacetate | Heat (~250 °C), inert solvent (e.g., mineral oil) | 2,8-Dimethylquinolin-4(1H)-one |

| 2 | N-Alkylation | 2,8-Dimethylquinolin-4(1H)-one, Ethyl halide (e.g., C₂H₅Br) | Base (e.g., K₂CO₃), aprotic solvent (e.g., DMF) | This compound |

New Frontiers in Mechanistic Understanding and Reactivity Profiling

The reactivity of the this compound core is dictated by the interplay of its constituent parts: the electron-rich benzene (B151609) ring, the pyridinone ring, and the activating alkyl substituents. The quinolin-4-one system can participate in both electrophilic and nucleophilic substitution reactions. nih.govyoutube.com

Electrophilic substitution is anticipated to occur on the carbocyclic (benzene) ring, which is more electron-rich than the pyridinone ring. youtube.comquimicaorganica.org The presence of the methyl group at the C8 position, an ortho-, para-directing group, is expected to activate the benzene ring towards electrophilic attack. The most likely positions for substitution are C5 and C7.

Nucleophilic substitution reactions on the quinolinone ring typically occur at the C2 and C4 positions. youtube.comquimicaorganica.org However, in this compound, the C2 and C4 positions are already substituted. The presence of a halogen at these positions would render them susceptible to nucleophilic displacement. mdpi.comresearchgate.net The reactivity at these positions is influenced by the nature of the leaving group and the reaction conditions. mdpi.com

The N-ethyl group and the C2-methyl group can also influence the molecule's reactivity. The N-ethyl group ensures that the compound exists in the quinolin-4-one form rather than the 4-hydroxyquinoline tautomer, which would have different reactivity patterns. The alkyl groups, being electron-donating, generally increase the electron density of the ring system, potentially affecting the rates and regioselectivity of various reactions.

Emergent Applications in Catalysis and Advanced Materials Science

While the primary research focus for many quinolinone derivatives has been in medicinal chemistry, their structural and electronic properties suggest potential applications in catalysis and materials science. acs.orgnih.govacs.org Specifically substituted quinolines have been investigated as ligands in catalytic processes. For instance, quinoline (B57606) derivatives can act as directing groups in C-H activation reactions, facilitating the synthesis of complex molecules.

The rigid, planar structure of the quinolinone core, combined with the potential for functionalization, makes it an interesting scaffold for the development of novel organic materials. For example, quinolinone-based structures could be explored for their photophysical properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The specific substitution pattern of this compound, with its combination of alkyl groups, could influence properties such as solubility and intermolecular packing, which are critical for materials applications. However, specific research into the catalytic or material science applications of this particular compound is not yet prevalent.

Unresolved Challenges and Promising Research Avenues in Quinolinone Chemistry

Despite the long history of quinoline and quinolinone chemistry, several challenges and opportunities for future research remain. A primary challenge is the development of more sustainable and efficient synthetic methods. mdpi.com Traditional methods like the Conrad-Limpach synthesis often require harsh conditions, such as high temperatures. wikipedia.orgsynarchive.com Future research will likely focus on developing catalytic, milder, and more atom-economical approaches to the quinolinone core. mdpi.com This includes the use of microwave-assisted synthesis and novel catalytic systems. ablelab.euwikipedia.orgresearchgate.net

Another significant area of research is the expansion of the substrate scope for known reactions to allow for the synthesis of more complex and diversely functionalized quinolinones. The development of regioselective C-H functionalization methods for the quinolinone scaffold is a particularly promising avenue, as it would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials.

Furthermore, a deeper mechanistic understanding of the reactivity of substituted quinolinones is needed. Computational studies, in conjunction with experimental work, could provide valuable insights into reaction pathways and help in the rational design of new synthetic methodologies and functional molecules. The exploration of the unique properties of specifically substituted quinolinones, such as this compound, in non-traditional areas like materials science and catalysis remains a largely untapped field with significant potential for discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-2,8-dimethylquinolin-4(1H)-one, and how can side products be minimized?

- Methodological Answer : A common synthesis involves treating an aniline derivative with diketene under reflux, followed by cyclization using polyphosphoric acid. This method achieves high yields (~70-80%) with minimal side products due to controlled reaction conditions (e.g., temperature, stoichiometry). Key steps include purification via recrystallization or column chromatography to isolate the target compound .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1663 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (MW: ~199.27 g/mol). For structural validation, compare spectral data with literature or databases using the InChI Key XYZ123456789 .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Solubility in common organic solvents (e.g., DMSO, ethanol) should be tested empirically. Avoid prolonged exposure to light or moisture, as quinoline derivatives are prone to photodegradation and hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

- Methodological Answer : Optimize reaction parameters:

- Catalyst loading : Polyphosphoric acid concentration (10-15% w/w) enhances cyclization efficiency.

- Temperature control : Maintain reflux conditions (80-100°C) to balance reaction rate and side-product formation.

- Post-reaction workup : Use gradient elution in column chromatography for higher-purity isolation. Pilot-scale trials should validate reproducibility .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., X-ray vs. NMR)?

- Methodological Answer : If discrepancies arise in substituent positioning:

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., dihedral angles, π-π stacking distances) .

- DFT calculations : Compare experimental NMR shifts with computed values (software: Gaussian, ORCA). Adjust force fields for steric/electronic effects of ethyl and methyl groups .

Q. What pharmacological mechanisms are proposed for this compound, and how can they be validated?

- Methodological Answer : Quinoline derivatives often target enzymes (e.g., kinases) or DNA gyrase. For validation:

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) or microbial targets.

- Molecular docking : Simulate interactions with biological targets (e.g., PDB structures) to identify binding motifs. Compare with analogs (e.g., fluorinated quinolines) to assess substituent effects .

Q. How can derivatives be designed to enhance bioactivity while maintaining solubility?

- Methodological Answer :

- Structural modifications : Introduce polar groups (e.g., -OH, -NH₂) at position 6 or 8 to improve aqueous solubility.

- Pharmacophore mapping : Retain the 4-quinolinone core for target affinity. Test substituent effects via SAR studies, focusing on ethyl/methyl steric hindrance .

Q. What safety protocols are critical for handling this compound in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.